molecular formula C24H23F3N4O3 B3411872 1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide CAS No. 921785-69-5

1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide

Cat. No.: B3411872
CAS No.: 921785-69-5
M. Wt: 472.5 g/mol
InChI Key: FXKYGXPMERBTNH-UHFFFAOYSA-N
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Description

1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide is a complex organic compound featuring a quinoline core, a piperidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction using 4-(trifluoromethyl)benzoyl chloride and an appropriate catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Final Coupling: The final step involves coupling the quinoline derivative with the piperidine derivative using a carbodiimide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperidine derivatives.

    Substitution: Introduction of various functional groups at the quinoline or piperidine positions.

Scientific Research Applications

1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving quinoline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The trifluoromethylphenyl group can enhance the compound’s binding affinity to certain proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)anisole: Shares the trifluoromethyl group but lacks the quinoline and piperidine components.

    Quinoline derivatives: Similar core structure but different substituents.

    Piperidine derivatives: Similar ring structure but different functional groups.

Uniqueness

1-[8-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinolin-2-yl]piperidine-4-carboxamide is unique due to the combination of its quinoline core, piperidine ring, and trifluoromethylphenyl group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

921785-69-5

Molecular Formula

C24H23F3N4O3

Molecular Weight

472.5 g/mol

IUPAC Name

1-[8-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H23F3N4O3/c25-24(26,27)17-5-7-18(8-6-17)29-21(32)14-34-19-3-1-2-15-4-9-20(30-22(15)19)31-12-10-16(11-13-31)23(28)33/h1-9,16H,10-14H2,(H2,28,33)(H,29,32)

InChI Key

FXKYGXPMERBTNH-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2

Origin of Product

United States

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